molecular formula C21H18ClN3OS B11200463 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)acetamide

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11200463
M. Wt: 395.9 g/mol
InChI Key: OKSCGJJZOFFIGT-UHFFFAOYSA-N
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Description

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b][1,3]thiazole core. Finally, the acetamide group is introduced through an acylation reaction with 2-ethylphenylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a chlorophenyl group and an ethylphenylacetamide moiety contributes to its potent anticancer properties and selectivity towards certain cancer cell lines .

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C21H18ClN3OS/c1-2-14-5-3-4-6-18(14)23-20(26)11-17-13-27-21-24-19(12-25(17)21)15-7-9-16(22)10-8-15/h3-10,12-13H,2,11H2,1H3,(H,23,26)

InChI Key

OKSCGJJZOFFIGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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